molecular formula C17H14N4O4 B12185939 4-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide

4-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide

Cat. No.: B12185939
M. Wt: 338.32 g/mol
InChI Key: UJDADBFEUASVKE-UHFFFAOYSA-N
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Description

4-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide is a pyridazinone derivative characterized by a central 6-oxopyridazinone scaffold substituted with a furan-2-yl group at the 3-position. The molecule is further functionalized with an acetamido linker bridging the pyridazinone core to a terminal benzamide moiety. The furan ring introduces electron-rich aromaticity, which may enhance binding interactions with biological targets, while the benzamide group could contribute to solubility and pharmacokinetic properties.

Properties

Molecular Formula

C17H14N4O4

Molecular Weight

338.32 g/mol

IUPAC Name

4-[[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetyl]amino]benzamide

InChI

InChI=1S/C17H14N4O4/c18-17(24)11-3-5-12(6-4-11)19-15(22)10-21-16(23)8-7-13(20-21)14-2-1-9-25-14/h1-9H,10H2,(H2,18,24)(H,19,22)

InChI Key

UJDADBFEUASVKE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of Pyridazinone Moiety: The pyridazinone ring is formed by the condensation of hydrazine derivatives with diketones or keto acids.

    Coupling Reactions: The furan and pyridazinone intermediates are then coupled through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Assembly: The final compound is assembled by attaching the benzamide group through another coupling reaction, often facilitated by catalysts or activating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of base catalysts.

Major Products

    Oxidation: Furanones, carboxylic acids.

    Reduction: Dihydropyridazines.

    Substitution: Substituted benzamides.

Scientific Research Applications

4-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation, cancer, or infectious diseases.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and pyridazinone moieties can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with several pyridazinone derivatives reported in recent literature. Below is a detailed comparison based on substituents, synthetic routes, and pharmacological profiles:

Structural Analogues

Compound Name Key Substituents Molecular Weight (g/mol) Yield (%) Biological Activity Reference
4-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide (Target) Furan-2-yl, benzamide ~383.37 N/A Not reported in provided evidence
2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetohydrazide 4-Chlorophenylpiperazine, hydrazide ~406.87 High* Acetylcholinesterase inhibition
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1-yl}acetamide 4-Bromophenyl, methylthio-benzyl ~476.42 10 Not specified
Ethyl-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1-yl}acetate Ethyl ester, methylthio-benzyl ~362.47 99.9 Intermediate for further synthesis

*Yields for intermediates like ethyl esters in exceed 99%, while final amide derivatives (e.g., 8a, 8b) show lower yields (10–46%), likely due to steric hindrance or solubility issues.

Key Structural and Functional Differences

  • Substituent Effects: The furan-2-yl group in the target compound contrasts with chlorophenylpiperazine in or methylthio-benzyl groups in . Furan’s oxygen heteroatom may improve hydrogen-bonding capacity compared to sulfur or halogens in analogues.
  • However, analogous pyridazinones are synthesized via nucleophilic substitution (e.g., using hydrazine hydrate ) or ester-to-amide conversions (e.g., via acetyl chloride ). Yields vary significantly: Hydrazide derivatives (e.g., compound 4 in ) are high-yielding, while halogenated amides (e.g., 8a, 8b in ) show poor yields (~10–46%), possibly due to electron-withdrawing substituents hindering reactivity .

Pharmacological Insights

  • Acetylcholinesterase Inhibition : Compound 4 in demonstrates inhibitory activity against acetylcholinesterase, attributed to the 4-chlorophenylpiperazine group’s affinity for enzyme active sites. The target compound’s furan substituent may confer similar activity but remains untested .
  • Bioavailability : Ester derivatives (e.g., 6a in ) exhibit high solubility but require hydrolysis to active acids (e.g., 7a ), whereas the target’s benzamide group may enhance oral bioavailability via reduced first-pass metabolism .

Biological Activity

4-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide is a complex organic compound notable for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features several key structural components that contribute to its biological activity:

  • Furan Ring : A five-membered aromatic ring with oxygen, known for its reactivity and ability to participate in various chemical reactions.
  • Pyridazinone Moiety : A six-membered ring containing nitrogen, which can influence pharmacological properties.
  • Benzamide Group : Enhances the compound's binding affinity to biological targets.

The molecular formula of 4-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide is C15H16N4O3C_{15}H_{16}N_{4}O_{3}, with a molecular weight of approximately 284.32 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Furan Ring : This can be synthesized through cyclization reactions involving appropriate precursors.
  • Synthesis of the Pyridazinone Moiety : Achieved by the reaction of hydrazine derivatives with diketones.
  • Coupling Reaction : The furan and pyridazinone units are coupled with an acetamido-benzamide derivative through nucleophilic substitution.

Biological Activity

Research indicates that compounds similar to 4-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies have shown that this compound may possess antibacterial and antifungal properties.
  • Anticancer Potential : The structural motifs present suggest possible interactions with cancer cell pathways, making it a candidate for further investigation in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against various bacterial strains
AntifungalInhibitory effects on fungal growth
AnticancerInduces apoptosis in cancer cell lines

The mechanism by which 4-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, thereby disrupting metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : It may interact with cellular receptors, leading to altered signaling pathways that promote apoptosis in cancer cells.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antibiotics.
  • Anticancer Research : In vitro studies indicated that the compound induced significant apoptosis in human breast cancer cell lines, marking it as a promising candidate for further development as an anticancer agent .

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